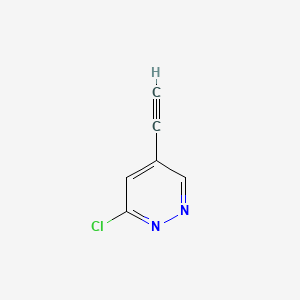
3-Chloro-5-ethynylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethynylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylpyridazine typically involves the halogenation of pyridazine derivatives followed by the introduction of the ethynyl group. One common method is the reaction of 3-chloropyridazine with acetylene under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethynylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while substitution reactions with amines can produce aminopyridazine derivatives.
Applications De Recherche Scientifique
3-Chloro-5-ethynylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethynylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The ethynyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through halogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methylpyridazine: Similar structure but with a methyl group instead of an ethynyl group.
3-Chloro-5-ethynylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
3-Chloro-5-ethynylpyridazine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H3ClN2 |
|---|---|
Poids moléculaire |
138.55 g/mol |
Nom IUPAC |
3-chloro-5-ethynylpyridazine |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-8-4-5/h1,3-4H |
Clé InChI |
LRFHFCXDXWCGIN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=NN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


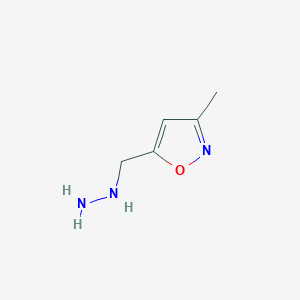
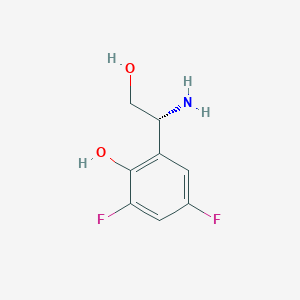
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)



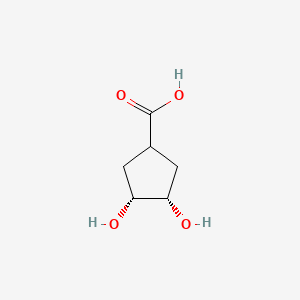
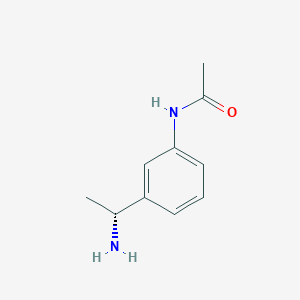

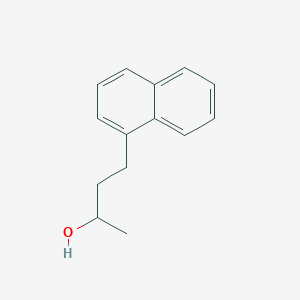

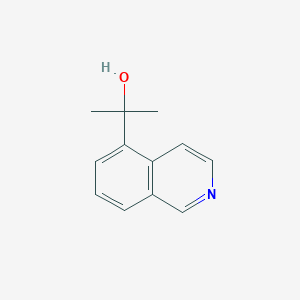

![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
